molecular formula C9H12N2O2 B12432365 Ethyl 3-(aminomethyl)isonicotinate

Ethyl 3-(aminomethyl)isonicotinate

Cat. No.: B12432365
M. Wt: 180.20 g/mol
InChI Key: ITIRVCDJXUFTNY-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)isonicotinate is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of isonicotinic acid and features an ethyl ester group and an aminomethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(aminomethyl)isonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with ethyl chloroformate to form ethyl isonicotinate, followed by the introduction of an aminomethyl group through reductive amination. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like ammonia or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Amines.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 3-(aminomethyl)isonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or inhibition of specific biological processes.

Comparison with Similar Compounds

Ethyl 3-(aminomethyl)isonicotinate can be compared with other similar compounds, such as:

    Ethyl isonicotinate: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

    Methyl isonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

    3-Aminomethylpyridine: Similar aminomethyl group but lacks the ester functionality, leading to different chemical properties and applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 3-(aminomethyl)pyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2,5,10H2,1H3

InChI Key

ITIRVCDJXUFTNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)CN

Origin of Product

United States

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